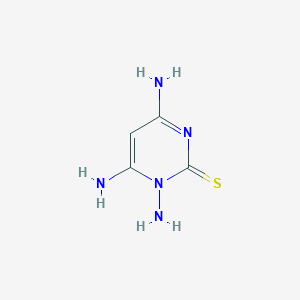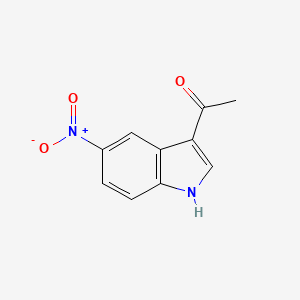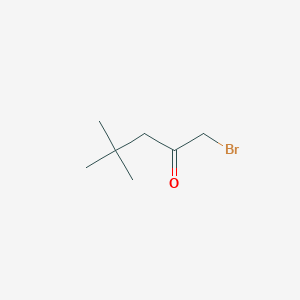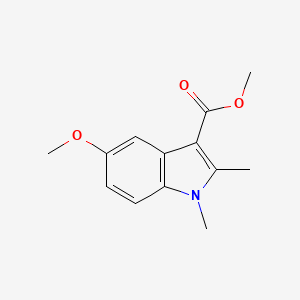![molecular formula C9H18N2 B3052975 Decahydropyrazino[1,2-a]azepine CAS No. 49633-80-9](/img/structure/B3052975.png)
Decahydropyrazino[1,2-a]azepine
Vue d'ensemble
Description
Decahydropyrazino[1,2-a]azepine is a chemical compound with the linear formula C9H18N2 . It is used in early discovery research . The product is provided as a solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(C(O)=O)=O.OC(C(O)=O)=O.OC(C(O)=O)=O.C1(CCCCC2)N2CCNC1.C3(CCCCC4)N4CCNC3.O.O . The molecular weight of the compound is 154.25 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, azepines in general are known to undergo [4+2] cycloaddition reactions with heterodienophiles . They can also undergo arylation/alkenylation under Suzuki conditions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 235.2°C at 760 mmHg and a predicted density of approximately 1.0 g/mL .Applications De Recherche Scientifique
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds, including Decahydropyrazino[1,2-a]azepine derivatives, exhibit a broad spectrum of pharmacological activities, making them valuable in the discovery of new therapeutic agents. These compounds are characterized by their high degree of structural diversity, which is conducive to the development of new drugs with less toxicity, lower cost, and high activity. Over 20 azepane-based drugs have received FDA approval for treating various diseases, underscoring the significance of this chemical motif in medicinal chemistry. The therapeutic applications of azepane-based compounds span across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, highlighting their versatility in addressing numerous health challenges. Moreover, structure-activity relationship (SAR) and molecular docking studies offer further insights into the potential of azepane-based compounds in drug development, suggesting a promising avenue for future research and pharmaceutical innovation (Gao-Feng Zha et al., 2019).
Advancements in Azepine, Azepane, and Azepinone Research
The review of the past fifty years of literature on seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, reveals their significant pharmacological and therapeutic implications. These compounds have been synthesized through various methods, leading to a rich array of derivatives with notable biological properties. Despite considerable advancements, the biological aspects of these compounds remain underexplored, presenting a vast area for further research. The ongoing exploration of N-containing seven-membered heterocycles, such as this compound, holds great potential for the discovery of new drugs with enhanced efficacy against a range of diseases (Manvinder Kaur et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9-8-10-5-7-11(9)6-3-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVJAGQEZBTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386713 | |
| Record name | Decahydropyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49633-80-9 | |
| Record name | Decahydropyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)


![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)




